1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol
Description
Properties
IUPAC Name |
cyclopent-3-en-1-yl-(3-hydroxypyrrolidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c12-9-5-6-11(7-9)10(13)8-3-1-2-4-8/h1-2,8-9,12H,3-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFYDZJIUUVPRSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)C2CC=CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Cyclopent-3-enecarboxylic Acid Derivatives
The cyclopent-3-enecarboxylic acid moiety is a crucial precursor for the target compound. Its preparation typically involves esterification or acid chloride formation to enable subsequent coupling reactions.
- Esterification with Ethanol and Thionyl Chloride:
Cyclopent-3-enecarboxylic acid is reacted with ethanol in the presence of thionyl chloride at low temperatures (5–20 °C) to produce ethyl 3-cyclopentene-1-carboxylate with high yields (up to 89.4%). The reaction involves dropwise addition of thionyl chloride to the acid-ethanol mixture, stirring at controlled temperatures, followed by extraction and purification steps. Variations in reaction time (0.5 to 1.5 hours) and temperature slightly affect yields (54% to 89%).
| Entry | Reaction Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Thionyl chloride, 5–20 °C, 1.5 h | 89.42 | High yield, standard procedure |
| 2 | Thionyl chloride, 5–20 °C, 0.5 h | 84 | Slightly shorter reaction time |
| 3 | Thionyl chloride, 0–20 °C, overnight | 54 | Lower yield, longer reaction time |
This ester intermediate is often used as a reactive handle for further functionalization.
Coupling to Form 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol
The key step in preparing this compound involves coupling the cyclopentene carbonyl derivative with pyrrolidin-3-ol or its derivatives.
Acylation Reactions:
The cyclopent-3-enecarboxylic acid or its activated derivatives (e.g., acid chlorides) can be reacted with pyrrolidin-3-ol under controlled conditions to form the amide linkage. This typically requires the prior conversion of the acid to an acid chloride using reagents like thionyl chloride, followed by reaction with pyrrolidin-3-ol in the presence of a base to neutralize the generated HCl.Catalytic and Solvent Effects:
Research indicates that using aprotic solvents such as ethyl acetate or tetrahydrofuran (THF) is beneficial for maintaining the stability of starting materials and products. Protic solvents can lead to decomposition of sensitive intermediates.Sequential One-Pot Procedures:
Advanced methods involve sequential one-pot synthesis, where enantioselective spirocyclization followed by acidic opening of azlactones leads to intermediates that can be further functionalized to yield the target compound with high stereochemical control.
Summary Table of Preparation Methods
| Step | Method/Conditions | Yield/Outcome | Notes |
|---|---|---|---|
| Cyclopent-3-enecarboxylic acid esterification | Thionyl chloride, ethanol, 5–20 °C, 0.5–1.5 h | 54–89% | Ester intermediate for further reactions |
| Acid chloride formation | Thionyl chloride treatment of acid | High conversion | Activates acid for amide bond formation |
| Amide coupling with pyrrolidin-3-ol | Reaction in aprotic solvents (EtOAc, THF), base | Moderate to high yield (varies) | Forms this compound |
| Enantioselective spirocyclization | Pd catalyst, azlactones, aldehydes, EtOAc | Up to 89%, 99% ee | Advanced stereoselective route to related compounds |
| Pyrrolidine ring modification | Hypervalent iodine reagents, TFE solvent | Moderate yields, high stereocontrol | Potential for pyrrolidine scaffold functionalization |
Chemical Reactions Analysis
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents and conditions used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often using common reagents like halogens or alkylating agents.
Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions vary based on the specific reaction conditions and reagents used .
Scientific Research Applications
Scientific Research Applications
-
Chemistry
- Building Block for Synthesis: 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for diverse synthetic pathways, making it valuable in the development of novel compounds.
- Reaction Mechanisms: The compound is utilized to study reaction mechanisms due to its ability to undergo various chemical reactions, including oxidation, reduction, and substitution.
-
Biology
- Biological Interactions: The unique structure of the compound makes it a candidate for studying biological interactions. Research indicates that it may interact with specific enzymes or receptors, influencing biological pathways.
- Potential Therapeutic Applications: There is ongoing research into its potential as a therapeutic agent, particularly in the context of neurodegenerative diseases. Its structural modifications can enhance binding affinity towards targets like prolyl oligopeptidase (POP), which is implicated in cognitive functions.
-
Medicine
- Therapeutic Properties: Preliminary studies suggest that this compound may exhibit anti-inflammatory and analgesic effects. Its cyclic amine structure positions it as a potential candidate for drug development aimed at treating various conditions.
- Neuroprotective Effects: Inhibition of enzymes such as POP could lead to neuroprotective applications, making this compound relevant in the treatment of diseases like Alzheimer's.
-
Industry
- Material Development: The compound may be utilized in the development of new materials or as an intermediate in the synthesis of industrial chemicals, enhancing its commercial viability.
Case Studies and Research Findings
Research has shown that derivatives of pyrrolidine compounds can exhibit significant antioxidant activity. This property is crucial for mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegeneration.
Additionally, studies focusing on the inhibition of prolyl oligopeptidase have highlighted the potential of this compound in enhancing cognitive functions by modulating peptide degradation pathways.
Mechanism of Action
The mechanism by which 1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol exerts its effects involves its interaction with specific molecular targets. The pyrrolidine ring and cyclopentene moiety allow it to bind to various enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The compound’s unique cyclopentene-carbonyl substituent distinguishes it from other pyrrolidin-3-ol derivatives. Below is a comparative analysis with key analogs:
*Estimated based on structural components.
Key Observations:
- Rigidity vs. Flexibility : The cyclopentene-carbonyl group introduces rigidity compared to flexible alkyl chains (e.g., phenylethyl in ) or smaller rings (azetidine in ). This may enhance target binding specificity but reduce conformational adaptability .
- Lipophilicity: The cyclopentene moiety likely offers moderate lipophilicity, intermediate between chlorobenzyl (high logP) and polar groups like the hydroxymethyl in [1-(cyclopent-3-ene-1-carbonyl)piperidin-4-yl]methanol ().
- Electronic Effects: The conjugated carbonyl group may engage in hydrogen bonding or dipole interactions, contrasting with electron-withdrawing groups (e.g., trifluoromethyl in ) or electron-donating groups (e.g., amino in ).
Biological Activity
1-(Cyclopent-3-ene-1-carbonyl)pyrrolidin-3-ol is a compound with potential biological activity, particularly in the context of medicinal chemistry. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
This compound has the following chemical characteristics:
- CAS Number : 1342155-10-5
- Molecular Formula : CHNO
- Molecular Weight : 181.22 g/mol
The compound features a pyrrolidine ring substituted with a cyclopentene carbonyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound can interact with specific biological targets, such as prolyl oligopeptidase (POP), an enzyme involved in various physiological processes. Inhibition of POP has been linked to therapeutic effects in neurodegenerative diseases, including Alzheimer's disease. The structural modifications in pyrrolidine derivatives often enhance their binding affinity and selectivity towards these enzymes, potentially leading to improved therapeutic profiles .
Antioxidant Properties
Studies have shown that derivatives of pyrrolidine compounds can exhibit significant antioxidant activity. This property is crucial in mitigating oxidative stress-related damage in cells, which is implicated in various diseases, including cancer and neurodegeneration .
Neuroprotective Effects
The neuroprotective potential of this compound is noteworthy. Compounds that inhibit POP can enhance neuropeptide signaling pathways, contributing to cognitive improvements and protection against neuronal cell death .
Case Studies and Research Findings
Several studies have explored the biological implications of similar compounds:
- Inhibition of Prolyl Oligopeptidase : A study demonstrated that certain oxazole-based ligands effectively modulate the activity of POP, reducing the aggregation of α-synuclein, a protein associated with Parkinson's disease . This suggests that this compound might share similar inhibitory properties.
- Antitumor Activity : Research on related cyclopentene derivatives has indicated potential antitumor effects through mechanisms involving apoptosis induction and cell cycle arrest in cancer cell lines .
- Neuroprotective Studies : In vivo studies have shown that compounds targeting POP can improve cognitive function in animal models by enhancing synaptic plasticity and reducing neuroinflammation .
Summary Table of Biological Activities
| Activity Type | Description |
|---|---|
| Antioxidant | Reduces oxidative stress; protects cells from damage |
| Neuroprotective | Enhances neuropeptide signaling; protects against neuronal death |
| Antitumor | Induces apoptosis; causes cell cycle arrest in cancer cells |
| Enzyme Inhibition | Inhibits prolyl oligopeptidase; may reduce protein aggregation |
Q & A
Q. Basic
- NMR Spectroscopy : H and C NMR confirm stereochemistry and functional groups (e.g., cyclopentene carbonyl peaks at ~170 ppm for C) .
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected m/z for CHNO: ~179.1) .
- HPLC : Chiral HPLC distinguishes enantiomers if the compound exhibits stereoisomerism .
- X-ray Crystallography : Resolves absolute configuration for crystalline derivatives .
How can researchers address contradictions in reported spectroscopic data for this compound?
Advanced
Discrepancies in NMR or MS data often arise from impurities or solvent effects. Methodological solutions include:
- Cross-Validation : Compare data across multiple instruments (e.g., 500 MHz vs. 300 MHz NMR) .
- Purification : Use recrystallization (polar solvents) or flash chromatography to isolate high-purity samples .
- Deuterated Solvents : Ensure consistent solvent use (e.g., DMSO-d vs. CDCl) to avoid peak shifts .
- Collaboration : Share samples with independent labs to verify reproducibility .
What strategies improve enantiomeric resolution of this compound?
Q. Advanced
- Chiral Chromatography : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak® AD-H) .
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze one enantiomer from a racemic mixture .
- Derivatization : Convert the hydroxyl group to a chiral ester for easier separation via diastereomeric salt formation .
How do reaction conditions (e.g., solvent, catalyst) impact stereoselectivity during synthesis?
Q. Advanced
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states favoring specific stereoisomers .
- Catalysts : Palladium nanoparticles or organocatalysts (e.g., proline derivatives) can enhance enantiomeric excess (ee) in cycloaddition steps .
- Temperature : Lower temperatures (<0°C) often reduce racemization in chiral intermediates .
What safety protocols are critical for handling this compound?
Q. Basic
- Hazard Mitigation : Classified as irritant (Xi) based on analogs; use PPE (gloves, goggles) and work in a fume hood .
- First Aid : For skin contact, rinse with water (15 min) and seek medical advice .
- Storage : Keep at –20°C in airtight containers to prevent degradation .
How can computational modeling aid in predicting reactivity or biological activity?
Q. Advanced
- DFT Calculations : Model transition states to predict regioselectivity in cyclopentene carbonyl reactions .
- Docking Studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock .
- Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose feasible synthetic routes .
What are the challenges in scaling up laboratory synthesis to pilot-scale production?
Q. Advanced
- Heat Transfer : Exothermic steps (e.g., cyclization) require jacketed reactors to prevent thermal runaway .
- Catalyst Recovery : Immobilized catalysts or flow chemistry improve efficiency in continuous processes .
- Waste Management : Solvent recycling (e.g., CClCH) aligns with green chemistry principles .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
